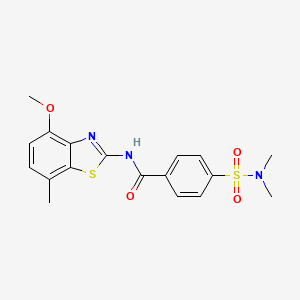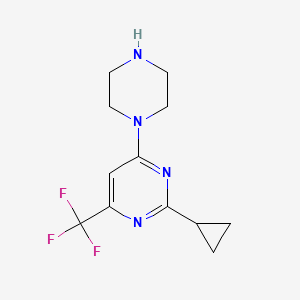![molecular formula C9H10F3N3O B2457747 N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide CAS No. 2361655-85-6](/img/structure/B2457747.png)
N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Wirkmechanismus
N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide acts by binding to a specific site on the target protein, inducing a conformational change that leads to a change in the protein's activity. This mechanism of action makes it an attractive candidate for studying protein-ligand interactions and developing new therapeutic agents.
Biochemical and Physiological Effects
N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects make it a potential therapeutic agent for cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide in lab experiments is its high selectivity for specific target proteins, which allows for accurate and precise measurements of protein-ligand interactions. However, one limitation is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the use of N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide in scientific research. One potential application is in the development of new cancer therapies, as N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. Another potential direction is in the study of protein-ligand interactions, as N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide's high selectivity makes it a valuable tool for understanding the mechanisms of various biological processes. Additionally, further research is needed to explore the potential side effects and toxicity of N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide, as well as its potential applications in other fields such as drug discovery and materials science.
Conclusion
In conclusion, N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide, or N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide and its applications in scientific research.
Synthesemethoden
N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide can be synthesized by reacting 2-(2,2,2-Trifluoroethyl)pyrazole-3-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with propargylamine. The final product is obtained by removing the protecting group from the pyrazole nitrogen with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N-[[2-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide has been used in various scientific research studies due to its potential applications in different fields. It has been used as a fluorescent probe to study protein-ligand interactions, as well as a potential therapeutic agent for cancer and other diseases.
Eigenschaften
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-2-8(16)13-5-7-3-4-14-15(7)6-9(10,11)12/h2-4H,1,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFOMECAYRFYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2457665.png)
![2-ethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2457666.png)

![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)

![(E)-1-(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2457674.png)

![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)


![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
